![molecular formula C11H17N3O5 B174835 Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate CAS No. 164029-51-0](/img/structure/B174835.png)

Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate

Übersicht

Beschreibung

Synthesis Analysis

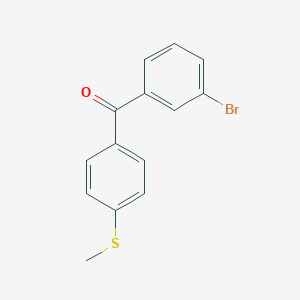

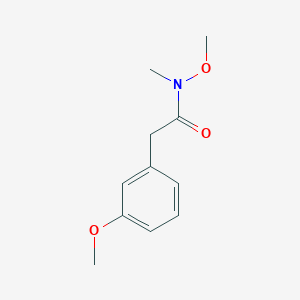

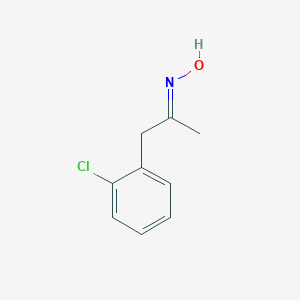

The synthesis of 1,2,4-oxadiazoles, such as Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate, has been a topic of interest in many research groups . These compounds have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .Molecular Structure Analysis

The molecular formula of Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate is C11H17N3O5 . It has an average mass of 271.270 Da and a monoisotopic mass of 271.116821 Da .Physical And Chemical Properties Analysis

The molecular formula of Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate is C11H17N3O5 . It has an average mass of 271.270 Da and a monoisotopic mass of 271.116821 Da .Wissenschaftliche Forschungsanwendungen

1. Role in Drug Development

Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate, as part of the 1,3,4-oxadiazole family, is significantly valued in drug development due to the oxadiazole core's varied pharmacological properties. This compound and its relatives demonstrate extensive applications across a range of medical conditions, including antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, and anti-parasitic treatments. The 1,3,4-oxadiazole moiety, in particular, is noted for its efficacy and lower toxicity, making it a crucial structural unit for the synthesis of new medicinal agents aimed at treating diverse diseases (Rana, Salahuddin, & Sahu, 2020).

2. Therapeutic Applications

Research into 1,3,4-oxadiazole derivatives, including Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate, underscores their importance in medicinal chemistry for a broad spectrum of therapeutic applications. These compounds have been explored for anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, and antihypertensive activities, among others. Their peculiar structural features facilitate effective binding with various enzymes and receptors, leading to a wide range of bioactivities (Verma et al., 2019).

3. Synthetic and Biological Importance

The synthetic versatility of the 1,3,4-oxadiazole ring, including its derivatives, is of paramount importance in drug synthesis (BIODS). These compounds are recognized for their broad synthetic and biological applications, particularly in developing antitumor, antifungal, antituberculous, antimalarial, and antibacterial agents. The diverse synthetic routes to these structures highlight their significance as bio-promising hybrid structures for new drug development (Karpenko, Panasenko, & Knysh, 2020).

4. Metal-Ion Sensing Applications

Beyond pharmacological applications, Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate, by virtue of its 1,3,4-oxadiazole structure, contributes to the development of chemosensors. These compounds are utilized in creating high photoluminescent quantum yield frameworks for metal-ion sensing, leveraging their excellent thermal and chemical stability. This utility spans not only pharmacology but also material science and organic electronics, demonstrating the compound's versatile applications in scientific research (Sharma, Om, & Sharma, 2022).

Eigenschaften

IUPAC Name |

ethyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3,4-oxadiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O5/c1-5-17-9(15)8-14-13-7(18-8)6-12-10(16)19-11(2,3)4/h5-6H2,1-4H3,(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBKZLODEPRJBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(O1)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromopyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B174760.png)